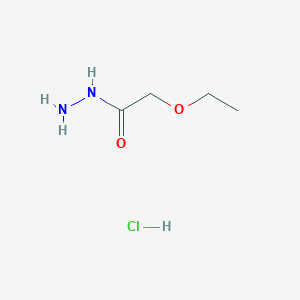

2-Ethoxyacetohydrazide hydrochloride

CAS No.: 1049750-42-6

Cat. No.: VC8357595

Molecular Formula: C4H11ClN2O2

Molecular Weight: 154.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049750-42-6 |

|---|---|

| Molecular Formula | C4H11ClN2O2 |

| Molecular Weight | 154.59 g/mol |

| IUPAC Name | 2-ethoxyacetohydrazide;hydrochloride |

| Standard InChI | InChI=1S/C4H10N2O2.ClH/c1-2-8-3-4(7)6-5;/h2-3,5H2,1H3,(H,6,7);1H |

| Standard InChI Key | QJHKFYAAHZNVJB-UHFFFAOYSA-N |

| SMILES | CCOCC(=O)NN.Cl |

| Canonical SMILES | CCOCC(=O)NN.Cl |

Introduction

Synthesis and Reaction Optimization

While no direct synthesis of 2-ethoxyacetohydrazide hydrochloride is documented, analogous hydrazide hydrochlorides are prepared via hydrazinolysis of esters or acyl halides followed by salt formation. A plausible route involves:

-

Hydrazine reaction with ethoxyacetyl chloride:

The hydrochloride salt forms in situ or via post-synthesis treatment with HCl gas.

-

Alternative pathway: Condensation of ethyl ethoxyacetate with hydrazine hydrate, followed by HCl acidification.

Reaction optimization data from analogous systems (Table 1) highlight critical factors:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | CH₃CN | 75% |

| Base | Cs₂CO₃ | Facilitates deprotonation |

| Additive | Et₃N·3HF | Enhances activation |

| Temperature | 110°C | Balances kinetics/thermodynamics |

For 2-ethoxyacetohydrazide hydrochloride, polar aprotic solvents (e.g., acetonitrile) and mild bases (e.g., K₂CO₃) would likely favor high yields while avoiding decomposition of the ethoxy group.

Physicochemical Properties

Based on structurally related hydrazide hydrochlorides, the following properties are inferred:

-

Solubility: High solubility in polar solvents (water, ethanol, DMSO) due to ionic character; limited solubility in nonpolar solvents.

-

Melting Point: Estimated 180–200°C (decomposition may occur before melting).

-

Stability: Hygroscopic; sensitive to prolonged exposure to moisture or high temperatures. Store under inert atmosphere at 2–8°C.

-

pKa: Hydrazide NH protons ~2–3; hydrochloride counterion lowers pH in solution.

Comparative data from acetohydrazide derivatives suggest that electron-donating substituents like ethoxy increase solubility but may reduce thermal stability relative to aryl-substituted analogs.

Applications in Organic and Medicinal Chemistry

Hydrazide hydrochlorides serve as versatile intermediates:

Intermediate in Heterocycle Synthesis

-

Pyrazole and triazole formation: Hydrazides undergo cyclocondensation with diketones or nitriles. For example, reaction with β-ketoesters yields pyrazolones, bioactive scaffolds in drug discovery .

-

Schiff base preparation: Condensation with aldehydes/ketones forms hydrazones, investigated for antimicrobial and anticancer activities.

Pharmaceutical Relevance

-

Antitubercular agents: Hydrazide derivatives exhibit potency against Mycobacterium tuberculosis by inhibiting mycolic acid synthesis.

-

Antioxidant activity: The –NH–NH₂ group scavenges free radicals, as demonstrated in ferric reducing antioxidant power (FRAP) assays.

While 2-ethoxyacetohydrazide hydrochloride itself is underexplored, its ethoxy group could enhance bioavailability compared to unsubstituted analogs.

Recent Advancements and Future Directions

Recent methodologies for C–N bond formation , such as metal-free C(sp³)–N coupling, could streamline hydrazide synthesis. Future research on 2-ethoxyacetohydrazide hydrochloride should prioritize:

-

Catalytic asymmetric synthesis for enantiopure derivatives.

-

Structure-activity relationship (SAR) studies to optimize bioactivity.

-

Green chemistry approaches using water or biodegradable solvents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume